molecular formula C11H13Br B8561612 Benzene, (5-bromo-1-pentenyl)-

Benzene, (5-bromo-1-pentenyl)-

Cat. No.: B8561612
M. Wt: 225.12 g/mol
InChI Key: TZRQBRODRXBKDJ-UHFFFAOYSA-N
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Description

Benzene, (5-bromo-1-pentenyl)- is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom attached to the third carbon of the propyl chain, which is connected to a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (5-bromo-1-pentenyl)- can be synthesized through several methods. One common approach involves the bromination of propylstyrene. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

Industrial production of Benzene, (5-bromo-1-pentenyl)- often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, (5-bromo-1-pentenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized styrene derivatives.

    Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: Benzene, (5-bromo-1-pentenyl)- can undergo polymerization to form polystyrene derivatives with bromine functionalities.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Hydrogen halides (HCl, HBr): For addition reactions.

    Catalysts (e.g., palladium): For cross-coupling reactions.

Major Products Formed

    Functionalized Styrene Derivatives: Resulting from substitution reactions.

    Dihalogenated Products: From addition reactions.

    Polystyrene Derivatives: From polymerization reactions.

Scientific Research Applications

Benzene, (5-bromo-1-pentenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential in drug development and as a functional group in pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, (5-bromo-1-pentenyl)- involves its reactivity due to the presence of the bromine atom and the styrene moiety. The bromine atom can participate in nucleophilic substitution reactions, while the styrene moiety can undergo addition and polymerization reactions. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, (5-bromo-1-pentenyl)- is unique due to its combination of a bromine atom and a styrene moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

5-bromopent-1-enylbenzene

InChI

InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2

InChI Key

TZRQBRODRXBKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

83.16 g of p-chlorostyrene was reacted with metal magnesium at 35° C. for 5 hours under stirring in tetrahydrofuran flushed with nitrogen to obtain a magnesium composite. This composite was dropwise added to a solution mixture comprising tetrahydrofuran, 1,3-dibromopropane and Li2CuCl4 at 30° C. The reaction was continued at 30° C. for two hours. Then, the obtained product was fractionated by distillation. 3-bromopropylstyrene was obtained under 0.2 Torr at 110° C., and the yield based on the starting material pchlorostyrene was 47%. Identification of 3-bromopropylstyrene was conducted by the NMR method.
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